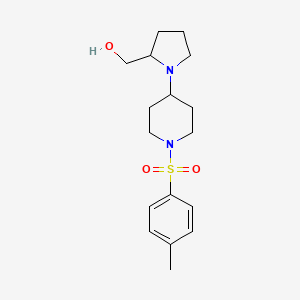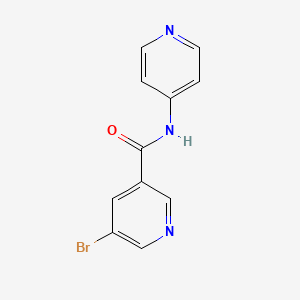
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(4-methoxyphenyl)acrylamide, also known as TTA-A2, is a synthetic compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Polymer Science Applications
Thermoresponsive Polymers : Research by Du et al. (2010) on poly(meth)acrylamide derivatives, including polymers with pendent cyclic orthoester groups, has shown these materials to be thermosensitive, dissolvable in water at low temperatures, and hydrolyzable under mildly acidic conditions. This demonstrates the potential of acrylamide derivatives in creating responsive materials for various applications, including drug delivery and environmental sensing Du et al., 2010.
Biocompatible Polymers : A study by Chua et al. (2012) synthesized a library of (meth)acrylamido copolymers, showcasing improved solubility and thermosensitive properties. These polymers are designed as biocompatible PEG analogues, highlighting their significance in medical applications such as tissue engineering and drug delivery systems Chua et al., 2012.
Material Engineering Applications
- Photoresponsive Polymers : Akiyama and Tamaoki (2004) explored the copolymerization of N-isopropylacrylamide with acrylamide derivatives containing azobenzene groups. These polymers exhibit reversible changes in hydrophobicity upon exposure to UV and visible light, making them ideal for developing smart materials that can be used in light-controlled processes and devices Akiyama & Tamaoki, 2004.
Biochemical Applications
Corrosion Inhibitors : Research on the synthesis and characterization of new acrylamide derivatives, such as those by Abu-Rayyan et al. (2022), has demonstrated their effectiveness as corrosion inhibitors for copper in acidic solutions. This application is crucial for protecting metal surfaces in industrial processes, thereby extending the lifespan of metal components and reducing maintenance costs Abu-Rayyan et al., 2022.
Controlled Polymerization : Mori et al. (2005) synthesized homopolymers of acrylamide containing L-phenylalanine moiety via reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for precise control over polymer architecture, opening possibilities for designing polymers with specific functionalities for biomedical applications Mori et al., 2005.
Eigenschaften
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-3-17(14-10-11-22(19,20)12-14)16(18)9-6-13-4-7-15(21-2)8-5-13/h4-9,14H,3,10-12H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQHHGYCXJBWQR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide](/img/structure/B2525333.png)
![2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2525335.png)
![3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525336.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2525340.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525341.png)


![(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2525345.png)

![N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2525347.png)
